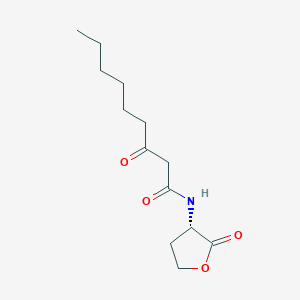
N-(3-Oxononanoyl)-L-homoserine lactone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Oxononanoyl)-L-homoserine lactone: is a member of the N-acyl homoserine lactones (AHLs) family, which are signaling molecules used by many Gram-negative bacteria in a process known as quorum sensing. Quorum sensing is a mechanism that allows bacteria to regulate gene expression in response to changes in cell population density. These molecules play a crucial role in coordinating various physiological activities, including virulence, biofilm formation, and bioluminescence .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Oxononanoyl)-L-homoserine lactone typically involves the acylation of L-homoserine lactone with an appropriate acyl donor. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent in dichloromethane. The reaction proceeds under mild conditions and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered bacteria that overproduce the compound. These bacteria can be cultured in large bioreactors, and the compound can be extracted and purified from the culture medium .
化学反应分析
Types of Reactions: N-(3-Oxononanoyl)-L-homoserine lactone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The lactone ring can be opened and substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used to open the lactone ring under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted lactones or open-chain derivatives.
科学研究应用
Chemistry: N-(3-Oxononanoyl)-L-homoserine lactone is used as a model compound in studies of quorum sensing and chemical communication among bacteria. It helps researchers understand the molecular mechanisms underlying these processes .
Biology: In biological research, this compound is used to study bacterial behavior, including biofilm formation and virulence. It is also used to investigate interspecies communication and interactions between bacteria and their hosts .
Medicine: By targeting quorum sensing pathways, researchers aim to disrupt bacterial communication and reduce virulence, making bacteria more susceptible to conventional antibiotics .
Industry: In industrial applications, this compound is used to control biofilm formation in water treatment systems and pipelines. It is also explored for its potential in bioremediation and environmental monitoring .
作用机制
N-(3-Oxononanoyl)-L-homoserine lactone exerts its effects through quorum sensing. The compound is synthesized by bacteria and released into the environment. As the bacterial population density increases, the concentration of the compound rises. When a threshold concentration is reached, it binds to specific receptor proteins (LuxR-type receptors) in the bacterial cells. This binding activates the transcription of target genes, leading to coordinated changes in bacterial behavior, such as increased virulence or biofilm formation .
相似化合物的比较
- N-3-oxohexanoyl-L-homoserine lactone
- N-butanoyl-L-homoserine lactone
- N-hexanoyl-L-homoserine lactone
Comparison: N-(3-Oxononanoyl)-L-homoserine lactone is unique due to its specific acyl chain length and functional groups, which influence its binding affinity and specificity for receptor proteins. Compared to other AHLs, it may have different effects on bacterial behavior and gene expression, making it a valuable tool for studying quorum sensing and bacterial communication .
属性
分子式 |
C13H21NO4 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC 名称 |
3-oxo-N-[(3S)-2-oxooxolan-3-yl]nonanamide |
InChI |
InChI=1S/C13H21NO4/c1-2-3-4-5-6-10(15)9-12(16)14-11-7-8-18-13(11)17/h11H,2-9H2,1H3,(H,14,16)/t11-/m0/s1 |
InChI 键 |
SHLNPFUGAIEFDO-NSHDSACASA-N |
手性 SMILES |
CCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O |
规范 SMILES |
CCCCCCC(=O)CC(=O)NC1CCOC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,5S,9S)-5-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-14-carboxylic acid](/img/structure/B12436275.png)
![1-Boc-3-[(2-fluorobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B12436276.png)
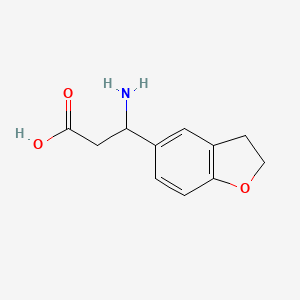
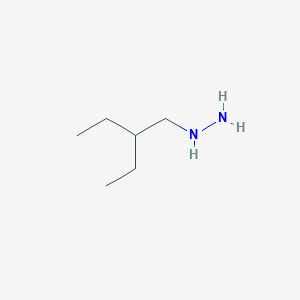
![cyclopenta-1,3-diene;dicyclohexyl-[(1S)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron](/img/structure/B12436304.png)
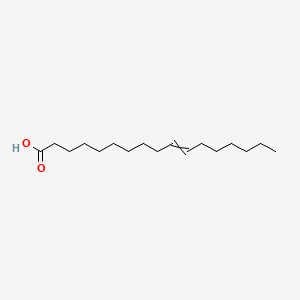
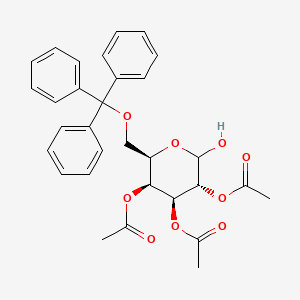
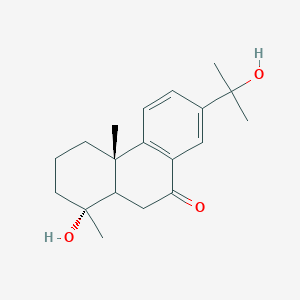
![1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12436330.png)


![2-Fluoro-5-[(1,3-thiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B12436348.png)

